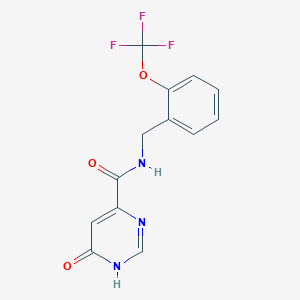

6-hydroxy-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

6-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O3/c14-13(15,16)22-10-4-2-1-3-8(10)6-17-12(21)9-5-11(20)19-7-18-9/h1-5,7H,6H2,(H,17,21)(H,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFIDFUPVDJGOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CC(=O)NC=N2)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the hydroxy group, the trifluoromethoxybenzyl group, and the carboxamide group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

6-hydroxy-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the carboxamide group may produce an amine.

Wissenschaftliche Forschungsanwendungen

The compound has shown promising biological activities, particularly in the context of antiviral and antitubercular properties.

- Antiviral Activity : A study on related pyrimidine derivatives demonstrated low micromolar to subnanomolar inhibitory activity against wild-type HIV-1, suggesting that modifications in the pyrimidine structure can enhance antiviral efficacy . The presence of the trifluoromethoxy group is believed to play a critical role in improving the compound's interaction with viral targets.

- Antitubercular Activity : Research has indicated that pyrimidine carboxamides, including derivatives similar to 6-hydroxy-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide, exhibit significant antitubercular activity. The structure-activity relationship (SAR) studies reveal that specific substituents on the pyrimidine core are crucial for maintaining potency against Mycobacterium tuberculosis .

Therapeutic Potential

The therapeutic potential of 6-hydroxy-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide extends beyond antiviral and antitubercular activities:

- Cancer Treatment : Compounds with a pyrimidine nucleus have been explored for their cytotoxic effects against various tumor cell lines, making them candidates for anti-cancer therapies . The trifluoromethoxy substitution may enhance selectivity towards cancer cells.

- Neurological Disorders : Some derivatives of pyrimidines have been investigated for their neuroprotective properties, suggesting a potential application in treating neurodegenerative diseases .

Case Studies and Research Findings

Several case studies highlight the efficacy of similar compounds:

These studies underscore the importance of structural modifications in enhancing biological activity and therapeutic efficacy.

Wirkmechanismus

The mechanism of action of 6-hydroxy-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

The following analysis compares 6-hydroxy-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide with thieno[2,3-d]pyrimidine-based carboxamides from the evidence, focusing on structural, synthetic, and functional differences.

Core Structure Variations

The fused thiophene in evidence compounds likely improves binding to hydrophobic enzyme pockets (e.g., kinases), whereas the simpler pyrimidine core in the target may reduce steric hindrance for specific interactions.

Substituent Analysis

Hypothetical Pharmacological Implications

- The target’s hydroxyl group may favor interactions with polar residues in enzymes (e.g., kinases or phosphatases), whereas sulfur-containing evidence compounds (thieno or thioxo groups) could exhibit stronger binding to cysteine-rich targets .

- The trifluoromethoxybenzyl group, common to the target and ’s compound, is associated with prolonged half-lives due to resistance to oxidative metabolism .

Research Findings and Limitations

- Evidence compounds: Thienopyrimidine carboxamides are frequently explored as kinase inhibitors (e.g., Bcr-Abl, EGFR) due to their planar structure and substituent versatility .

- Knowledge gaps: Direct biological data for the target compound are absent in the evidence; predictions are based on structural analogs. Further studies are needed to validate its pharmacokinetic and pharmacodynamic profiles.

Biologische Aktivität

6-Hydroxy-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This pyrimidine derivative exhibits various biological effects, including antitubercular activity and inhibition of specific enzymes relevant to metabolic disorders. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes a pyrimidine core with a hydroxyl group and a trifluoromethoxy substituent, which are critical for its biological activity.

Antitubercular Activity

Research has shown that derivatives of pyrimidines, including 6-hydroxy-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide, exhibit significant antitubercular properties. The structure-activity relationship (SAR) indicates that modifications in the side chains can enhance potency against Mycobacterium tuberculosis (Mtb).

Key Findings :

- In vitro studies demonstrated that the compound showed promising activity against Mtb with an IC50 value indicating effective inhibition of bacterial growth .

- The presence of the trifluoromethoxy group has been linked to increased binding affinity to target proteins involved in the bacterial metabolism .

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The compound may also act as a DPP-4 inhibitor, which is crucial for managing type 2 diabetes mellitus (T2DM). DPP-4 plays a significant role in glucose metabolism by degrading incretin hormones.

Research Insights :

- Docking studies have indicated that the compound fits well into the active site of DPP-4, suggesting potential as a therapeutic agent for T2DM .

- The trifluoromethoxy substitution enhances the interaction with DPP-4, leading to improved inhibitory activity compared to non-fluorinated analogs .

Table 1: Biological Activity Data

Case Studies

-

Antitubercular Screening :

A study screened a library of compounds against Mtb, identifying several pyrimidine derivatives with notable antitubercular activity. The compound was part of this screening and demonstrated significant inhibition, leading to further exploration of its SAR . -

DPP-4 Inhibition Mechanism :

In another study focusing on DPP-4 inhibitors, the compound was evaluated alongside known inhibitors such as sitagliptin. The results showed comparable inhibition levels, supporting its potential use in diabetes management .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-hydroxy-N-(2-(trifluoromethoxy)benzyl)pyrimidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling a pyrimidine-4-carboxylic acid derivative with a substituted benzylamine. For example:

Start with 6-hydroxypyrimidine-4-carboxylic acid.

Activate the carboxylic acid using coupling reagents like EDC/HOBt or HATU in anhydrous dichloromethane (DCM) or DMF.

React with 2-(trifluoromethoxy)benzylamine under inert conditions (N₂ atmosphere) at 0–25°C.

- Optimization : Adjust stoichiometry (1:1.2 molar ratio for amine), use triethylamine (TEA) as a base, and monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Q. How can the purity and structural integrity of the compound be validated?

- Analytical Methods :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%).

- NMR : Confirm regiochemistry via ¹H NMR (e.g., singlet for pyrimidine C5 proton at δ 8.2–8.5 ppm) and ¹⁹F NMR for the trifluoromethoxy group (δ -55 to -58 ppm).

- HRMS : Verify molecular weight (expected [M+H]⁺: ~358.1) .

Q. What are the key physicochemical properties influencing solubility and stability?

- LogP : Predicted ~2.1 (via ChemDraw), suggesting moderate lipophilicity.

- Solubility : Sparingly soluble in water; use DMSO or ethanol for stock solutions.

- Stability : Store at -20°C under desiccation to prevent hydrolysis of the carboxamide bond .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the compound’s binding affinity to target enzymes?

- Approach :

Perform molecular docking (AutoDock Vina) using the crystal structure of the target enzyme (e.g., kinase or protease).

Validate with MD simulations (GROMACS) to assess binding stability.

Compare with experimental IC₅₀ values from enzymatic assays (e.g., fluorescence-based kinase inhibition).

- Case Study : Similar pyrimidine carboxamides showed <100 nM affinity for EGFR kinases via this workflow .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Case Example : If conflicting IC₅₀ values arise for bacterial growth inhibition:

Standardize assay conditions (e.g., Mueller-Hinton broth, 37°C, 18–24 hr incubation).

Use isogenic bacterial strains to rule out resistance mechanisms.

Validate via time-kill assays and synergy studies (e.g., with β-lactam antibiotics).

- Reference : Analogous compounds exhibited strain-specific activity against Pseudomonas aeruginosa due to efflux pump variability .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

- Strategy :

Synthesize derivatives with modifications to:

- The pyrimidine ring (e.g., 5-fluoro substitution).

- The benzyl group (e.g., replacing trifluoromethoxy with sulfonamide).

Test in parallel against target panels (e.g., cancer cell lines, microbial cultures).

Apply QSAR models to correlate substituent electronegativity with bioactivity.

- Outcome : Trifluoromethoxy groups enhance metabolic stability, while hydroxy substitution modulates hydrogen-bonding interactions .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

- Key Issues : Low yields in amide coupling steps; purification bottlenecks.

- Solutions :

- Switch from batch to flow chemistry for improved heat/mass transfer.

- Use polymer-supported reagents (e.g., PS-Carbodiimide) to simplify workup.

- Optimize crystallization conditions (e.g., anti-solvent addition) for high-purity bulk material .

Data Contradiction Analysis

Q. How to interpret conflicting data on the compound’s metabolic stability in liver microsomes?

- Root Cause : Variability in microsome sources (e.g., human vs. rodent) or incubation conditions (NADPH concentration).

- Resolution :

Replicate assays using pooled human liver microsomes (HLM) with 1 mM NADPH.

Quantify metabolites via LC-MS/MS (e.g., hydroxylation at the benzyl position).

Cross-validate with CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.